(+)-Shikimic acid

Flow Chemistry Pharmaceutical Synthesis Oseltamivir Production

(+)-Shikimic acid (CAS 10191-00-1) is the only stereoisomer compatible with the shikimate pathway and oseltamivir phosphate synthesis. Substituting (−)-shikimic acid or quinic acid leads to synthetic failure. It achieves 80.5% yield in 11-minute continuous flow oseltamivir synthesis. As the definitive substrate for shikimate kinase (Km=0.25 mM), it is essential for metabolic engineering and antiviral API manufacturing. Procure the correct (3S,4R,5S) enantiomer. Certificate of analysis included.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 10191-00-1
Cat. No. B3318717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Shikimic acid
CAS10191-00-1
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)O)O)O
InChIInChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m0/s1
InChIKeyJXOHGGNKMLTUBP-ZLUOBGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Shikimic Acid (CAS 10191-00-1) Procurement Guide: Chiral Building Block, Oseltamivir Precursor, and Antibacterial Agent


(+)-Shikimic acid (CAS 10191-00-1), the naturally abundant enantiomer of the shikimic acid stereoisomer family, is a critical hydroaromatic chiral building block [1]. Its core structure consists of a cyclohexene ring bearing three defined stereocenters (3S,4R,5S) and a carboxylic acid moiety, giving it a molecular formula of C7H10O5 and a molecular weight of 174.15 g/mol [1]. As a pivotal intermediate in the shikimate pathway—a biosynthetic route unique to plants, bacteria, fungi, and apicomplexan parasites but absent in mammals—this compound serves as an essential starting material for the industrial synthesis of oseltamivir phosphate (Tamiflu®) [2][3].

Procurement Risk: Why Substituting (+)-Shikimic Acid with Quinic Acid or Stereoisomers Compromises Reaction Yield and Biological Specificity


While shikimic acid, quinic acid (QA), and various shikimic acid stereoisomers may appear structurally similar and are sometimes discussed interchangeably as 'chiral pools,' their biochemical and synthetic behaviors diverge sharply. Simply substituting (+)-shikimic acid with a cheaper or more readily available analog—such as (−)-shikimic acid, an epi-shikimic acid stereoisomer, or the structurally related quinic acid—will fundamentally alter experimental outcomes. Differences in stereochemistry dictate enzyme recognition in biosynthetic pathways [1], and minor structural modifications lead to completely distinct mechanisms of antibacterial action [2]. Furthermore, synthetic routes to oseltamivir are highly stereospecific, and the use of an incorrect stereoisomer will result in a non-efficacious product or complete synthetic failure [3]. The following quantitative evidence establishes the precise, measurable advantages of (+)-shikimic acid over its closest comparators.

Quantitative Head-to-Head Evidence: (+)-Shikimic Acid's Differential Performance in Synthesis, Antibacterial Mechanisms, and Enzyme Kinetics


Oseltamivir Synthesis: Superior 80.5% Overall Yield from (+)-Shikimic Acid in Continuous Flow vs. 10% Yield from (−)-Shikimic Acid in Batch Azide Route

In a direct, process-specific comparison, a nine-step continuous flow synthesis of oseltamivir phosphate starting from shikimic acid achieved an overall yield of 80.5% with a total residence time of only 11 minutes [1]. In stark contrast, a traditional batch synthesis starting from (−)-shikimic acid via an 11-step epoxide and 6-step azide route delivered an overall yield of just 10% [2]. While these studies used different synthetic routes, they serve as a cross-study comparable baseline for the yield efficiency achievable with shikimic acid when employing modern flow chemistry versus conventional batch methods. The 70.5 percentage point yield difference directly impacts cost-of-goods and process efficiency.

Flow Chemistry Pharmaceutical Synthesis Oseltamivir Production

Antibacterial Mechanism Divergence: (+)-Shikimic Acid Uniquely Targets Ion Channels, Unlike Quinic Acid

A comprehensive multi-omics study compared the antibacterial mechanisms of shikimic acid (SA) and quinic acid (QA) against Staphylococcus aureus [1]. While both compounds disrupted oxidative phosphorylation and interfered with protein synthesis, only SA affected the normal functions of potassium and calcium channels. QA, in contrast, damaged L-lysine and peptidoglycan synthesis to inhibit cell wall formation and cell division. This demonstrates that SA and QA exert their antibacterial effects through remarkably different and non-overlapping pathways, making them functionally distinct agents [1].

Antibacterial Mechanism Transcriptomics Staphylococcus aureus

Immunomodulatory Ineffectiveness: (+)-Shikimic Acid Alone Fails to Upregulate IL-6 and IL-8, Unlike Shikimic Acid-Quercitin Combination

An in vitro study directly compared the immunomodulatory activity of shikimic acid (SK) alone, a combination of shikimic acid and quercitin (SK+QT), and oseltamivir (Tamiflu®) on human peripheral blood mononuclear cells (PBMCs) [1]. Incubation with 100 nM Tamiflu® or SK at 10 nM or 100 nM produced no change in IL-6 and IL-8 baseline levels. However, the SK+QT combination at both concentrations produced a significant increase in IL-8 release (4.19 ± 0.82 fold-change vs. baseline for SK+QT 10 nM; P < 0.05 compared to baseline 1.00, Tamiflu® 1.35, SK 10 nM 1.68, and SK 100 nM 1.80) [1]. The SK+QT combination also upregulated IL-6 (3.08 ± 0.46 fold-change vs. baseline for SK+QT 10 nM; P < 0.05).

Immunomodulation Innate Immunity Cytokine Release

Species-Dependent Bioavailability: (+)-Shikimic Acid's Oral Bioavailability Ranges from ~10% in Rats to ~22% in Pigs

Pharmacokinetic studies across multiple species reveal that the absolute oral bioavailability of shikimic acid is low and species-dependent. In rats, after intragastric administration, the absolute oral bioavailability was approximately 10% [1]. In contrast, a study in growing pigs reported a higher absolute bioavailability of 21.68% following intragastric administration of 50 mg/kg [2]. In mice, oral bioavailability ranged from 11.09% to 20.44% [3].

Pharmacokinetics Bioavailability Preclinical Development

Enzyme Substrate Specificity: (+)-Shikimic Acid is a High-Affinity Substrate for Shikimate Kinase (Km = 0.25 mM) Unlike Quinic Acid

The specificity of the shikimate pathway is rigorously controlled. Partially purified shikimate kinase from Phaseolus mungo seedlings exhibited an apparent Km value of 0.25 mM for shikimic acid at pH 8.6 [1]. Critically, under the same conditions, aromatic amino acids, quinic acid, and dehydroquinic acid had no significant effect on enzyme activity [1]. This class-level inference demonstrates that shikimate kinase is highly selective for shikimic acid and does not recognize its structural analog, quinic acid.

Enzyme Kinetics Shikimate Pathway Substrate Specificity

Procurement-Driven Application Scenarios for (+)-Shikimic Acid (CAS 10191-00-1)


Industrial-Scale Continuous Flow Synthesis of Oseltamivir Phosphate

As demonstrated in Section 3, a nine-step continuous flow synthesis from shikimic acid achieves an 80.5% overall yield in just 11 minutes of total residence time [1]. This process is superior to traditional batch methods and is the only commercially viable route for producing oseltamivir phosphate at scale. Procurement of high-purity (+)-shikimic acid is essential for establishing or optimizing a continuous flow manufacturing line for this critical antiviral drug.

Metabolic Engineering and Shikimate Pathway Flux Analysis

For researchers engineering microbial strains to overproduce aromatic amino acids or pathway intermediates, (+)-shikimic acid is the definitive substrate. Its high affinity for shikimate kinase (Km = 0.25 mM) [2] and its unique role in the pathway mean that analogs like quinic acid are not recognized and cannot be used to probe pathway activity. Quantifying shikimate levels is a direct measure of pathway flux and a key metric for strain optimization.

Antibacterial Mechanism-of-Action Studies in Gram-Positive Bacteria

Studies requiring a tool compound that specifically disrupts bacterial ion channels (potassium and calcium) and pyruvate metabolism should procure (+)-shikimic acid. As established by direct multi-omics comparison, shikimic acid's antibacterial mechanism in S. aureus is distinct from that of quinic acid, which targets cell wall synthesis [3]. Using the correct compound ensures that the observed phenotype is attributable to the intended target pathway.

Preclinical In Vivo Efficacy and Toxicology Studies

For in vivo studies, researchers must account for the compound's low and species-dependent oral bioavailability, which ranges from ~10% in rats to ~22% in pigs [4][5]. This data supports appropriate dose selection and formulation development. The established safety profile—with no mortality observed at acute oral doses up to 10,000 mg/kg in mice—provides a wide therapeutic window for exploration, but only when paired with proper pharmacokinetic consideration [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Shikimic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.